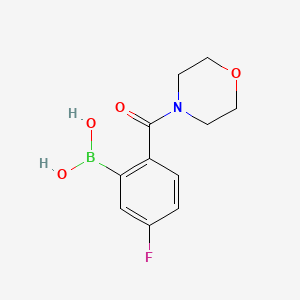

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

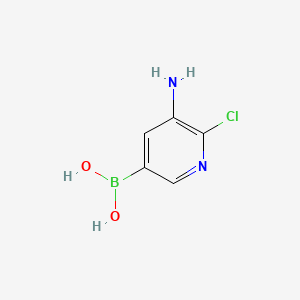

“(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It has a molecular weight of 253.04 g/mol . The IUPAC name for this compound is [5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BFNO4/c13-8-1-2-9 (10 (7-8)12 (16)17)11 (15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 70 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass of the compound are both 253.0921662 g/mol .科学的研究の応用

Oncology and Chemotherapy

Research in oncology has extensively explored the use of 5-fluorouracil (5-FU), a compound related to the structural motif of boronic acids, in treating colorectal cancer. 5-FU remains a cornerstone in chemotherapy due to its effectiveness against various solid tumors. Efforts to enhance 5-FU’s activity through combinations with other agents, such as folinic acid, have shown improved patient outcomes. Studies have also investigated the pharmacogenetics of 5-FU-based therapies, highlighting the need for personalized approaches in colorectal cancer treatment to optimize efficacy and minimize side effects (Abbruzzese & Levin, 1989; Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Drug Development and Boronic Acids

The versatility of boronic acids in drug development has been highlighted in several studies. Boronic acids and derivatives are key in designing drugs due to their ability to form stable covalent complexes with various biomolecules, offering a mechanism for targeting specific biological pathways. This characteristic has led to the development of boronic acid-based drugs for treating diseases, including cancer and bacterial infections. The FDA approval of several boronic acid drugs underscores their potential in therapeutic applications (Plescia & Moitessier, 2020).

Material Science and Boronic Acid Derivatives

In material science, boronic acid derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and biosensors. BODIPY-based materials, which include boronic acid functionalities, have emerged as promising candidates for OLEDs, offering high luminosity and stability. Additionally, electrochemical biosensors utilizing phenylboronic acid derivatives have been developed for detecting sugars, glycated hemoglobin, and other biomolecules, showcasing the adaptability of boronic acids in creating sensitive and selective detection systems (Squeo & Pasini, 2020; Anzai, 2016).

Safety and Hazards

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the entire 5-Fluoro-2-(morpholinocarbonyl)phenyl moiety) from boron to a transition metal catalyst, typically palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction . The product of the reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used .

特性

IUPAC Name |

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRDMHBUWMLBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675388 |

Source

|

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid | |

CAS RN |

1217501-26-2 |

Source

|

| Record name | [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B596764.png)